2-Bromo-3-(prop-2-yn-1-yloxy)pyridine

Übersicht

Beschreibung

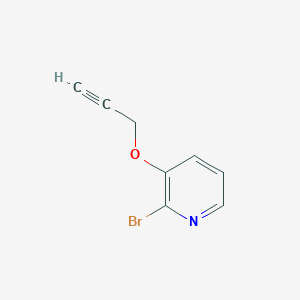

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine is an organic compound with the molecular formula C8H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the second position and a prop-2-yn-1-yloxy group at the third position on the pyridine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine typically involves the reaction of 2-bromo-3-hydroxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Alkylation with Propargyl Bromide

The reaction mechanism likely follows an SN2 pathway , where the hydroxyl group on the pyridine ring is deprotonated by K₂CO₃ to form a phenoxide ion. This intermediate reacts with propargyl bromide, resulting in the substitution of the hydroxyl group with a propargyl ether moiety .

Key factors :

-

Electron-withdrawing groups (e.g., bromine) enhance phenoxide stability, favoring alkylation .

-

Reaction time : Prolonged stirring (up to 48 hours) may be required for complete conversion, particularly for aniline derivatives .

Bromination Pathway

The bromine at position 2 likely originates from a direct electrophilic substitution or a halogenation step during synthesis. Bromine’s meta-directing effect could influence subsequent substitution reactions .

Propargyl Group Reactivity

The propargyl ether moiety can participate in click chemistry reactions , such as the Huisgen cycloaddition, to form triazole derivatives . This reactivity is critical for applications in drug discovery or materials science.

Pyridine Ring Reactivity

The pyridine ring may undergo:

-

Electrophilic aromatic substitution : Bromine’s electron-withdrawing effect directs incoming electrophiles to the meta position .

-

Nucleophilic substitution : The bromine atom could be replaced via Suzuki or Sonogashira coupling to introduce new functionalities .

Spectroscopic and Analytical Data

Challenges and Optimization

-

Reaction Conditions : Excess K₂CO₃ (3.5–4 equivalents) and prolonged reflux times are often required for full conversion, particularly for sterically hindered substrates .

-

Stability : Propargyl ethers may undergo rearrangement under acidic conditions, necessitating controlled reaction environments .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine and its derivatives have shown promising biological activities, particularly in antimicrobial and anticancer research. Studies indicate that these compounds can act as photosensitizers, generating reactive oxygen species through energy transfer mechanisms, which may be utilized in photodynamic therapy for cancer treatment .

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Bacillus subtilis. For instance, specific derivatives have shown percentage inhibition rates exceeding 80% at certain concentrations .

| Compound | Inhibition Rate (%) | IC50 (µg/mL) |

|---|---|---|

| 2-Bromo-4-methyl-1-(prop-2-ynyloxy)benzene | 55.67±0.26 | 79.9 |

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | 82.00±0.09 | 60.2 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. Its terminal alkyne group enhances its reactivity, facilitating polymerization reactions under mild conditions .

Applications in Polymer Chemistry

Due to its structural features, this compound is used to synthesize polymers such as azide-functionalized dendrons and β-lactam fused enediynes via click chemistry. These polymers have applications in drug delivery systems and materials science .

Agrochemical Development

In agrochemistry, this compound is utilized to synthesize trifluoromethylpyridines, which are key structural motifs in active ingredients for pesticides and herbicides. The ability to modify its structure allows for the development of compounds with enhanced efficacy against agricultural pests.

Example: Triazole Derivatives

The synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM, indicating potential for further development as anti-tubercular agents.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-yloxy group can undergo metabolic transformations, influencing the compound’s activity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-3-(prop-2-yn-1-yloxy)benzene

- 2-Bromo-3-(prop-2-yn-1-yloxy)thiophene

Uniqueness

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine is an organic compound with the molecular formula CHBrNO, characterized by a bromine atom at the second position and a prop-2-yn-1-yloxy group at the third position on the pyridine ring. This structure contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. The compound has been investigated for various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against Bacillus subtilis, showing an inhibition percentage of 55.67% at a concentration of 100 µg/mL, with an IC value of 79.9 µg/mL . The compound's derivatives may act as photosensitizers, generating reactive oxygen species, which can enhance their antimicrobial efficacy under specific conditions.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Its structural features suggest that it may interact with biological targets involved in cancer progression, although specific studies detailing its mechanism of action remain limited. Preliminary findings indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the bromine and prop-2-yn-1-yloxy groups can significantly affect the compound's potency and selectivity against different microbial strains or cancer cells .

Safety Profile

In terms of safety, studies have indicated that this compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg . This favorable safety profile is essential for its potential development as a therapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-bromo-3-hydroxypyridine with propargyl bromide in the presence of a base such as potassium carbonate, conducted in an organic solvent like dimethylformamide at elevated temperatures.

Synthesis Reaction Scheme

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 2-bromo-3-hydroxypyridine + propargyl bromide | Base (KCO), DMF, heat | This compound |

Case Study 1: Antimicrobial Efficacy

In a study assessing various derivatives of pyridine compounds, this compound was evaluated for its antibacterial properties against E. coli and S. aureus. The results indicated moderate to high activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of pyridine derivatives, including this compound. The study found that certain modifications to the parent structure enhanced cytotoxicity against breast cancer cell lines, highlighting the importance of SAR in drug development .

Eigenschaften

IUPAC Name |

2-bromo-3-prop-2-ynoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h1,3-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEBINVULARNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.